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Compound of Interest

Compound Name:
Methyl 2-hydroxy-3-

propionylbenzoate

CAS No.: 88466-30-2

Cat. No.: B1610046

Get Quote

CAS Registry Number: 88466-30-2 Synonyms: Methyl 3-propionylsalicylate; 2-Hydroxy-3-

propionylbenzoic acid methyl ester Target Audience: Synthetic Organic Chemists, Process

Development Scientists Version: 1.0

Executive Summary & Chemical Profile[1][2][3][4]
Methyl 2-hydroxy-3-propionylbenzoate (MHPB) is a critical regioselective intermediate used

primarily in the synthesis of flavones, chromones (e.g., proxicromil derivatives), and specialized

agrochemicals.

The synthesis of MHPB presents a classic challenge in aromatic substitution: Regiocontrol.

Direct acylation of methyl salicylate typically favors the 5-position (para to the hydroxyl) due to

steric hindrance at the 3-position (sandwiched between the hydroxyl and the methyl ester).

However, the 3-position is electronically activated by the hydroxyl group.

To achieve the 3-propionyl isomer exclusively, this guide details two distinct pathways:
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The Titanium-Mediated "One-Pot" Rearrangement (Recommended): A high-yield industrial

route utilizing TiCl₄ chelation to direct substitution to the ortho (3-) position.

The Classical Fries Rearrangement: A two-step protocol involving O-acylation followed by

Aluminum Chloride (AlCl₃) catalyzed migration.

Physicochemical Properties[3][4][5][6][7]
Property Value Source

Molecular Formula C₁₁H₁₂O₄

Molecular Weight 208.21 g/mol

Appearance
Crystalline solid / Low-melting

solid
[1]

Melting Point 43.0 – 44.0 °C [2]

Boiling Point
110 °C @ 3 mmHg

(approximate)
[3]

Solubility
Soluble in DCM, EtOAc,

Chloroform; Insoluble in water

Synthesis Pathway A: Titanium-Mediated Chelation
(Recommended)
This protocol is superior for scale-up as it minimizes the formation of the 5-propionyl impurity. It

exploits the high affinity of Titanium(IV) for oxygen to form a chelated complex between the

phenolic oxygen and the carbonyl oxygen of the ester, exposing the 3-position for

intramolecular delivery of the acyl group.

Mechanistic Pathway[6][7][8][9]
The reaction proceeds via an in situ formation of the O-propionyl ester, followed by a solvent-

free thermal rearrangement. The TiCl₄ acts as a Lewis acid clamp, stabilizing the transition

state at the sterically crowded 3-position.
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Figure 1: Titanium-mediated chelation pathway favoring the 3-position.

Detailed Protocol
Reagents:

Methyl Salicylate (1.0 eq)

Propionyl Chloride (1.2 eq)

Titanium Tetrachloride (TiCl₄) (1.0 eq)

Solvent: Carbon Disulfide (CS₂) or Dichloromethane (DCM) [Note: CS₂ is traditional but

neurotoxic; DCM is a viable modern alternative for the initial step]

Step-by-Step Methodology:

Preparation: In a dry 4-neck round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and dropping funnel, dissolve Methyl Salicylate (30.4 g, 0.2 mol) in CS₂ (200

mL).

Acylation: Cool the solution to 10°C. Add Propionyl Chloride (20.4 g, 0.24 mol) dropwise over

20 minutes.

Initial Heating: Warm the mixture to 40°C and stir for 4 hours. This forms the intermediate O-

acyl species.

Catalyst Addition: Cool the mixture to 0°C. Carefully add TiCl₄ (38.0 g, 0.2 mol) dropwise.

Caution: Exothermic reaction.
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Solvent Strip: Stir for 30 minutes. Then, set the apparatus for distillation (or use a rotary

evaporator) to remove the CS₂/solvent completely under reduced pressure. You will be left

with a viscous organometallic complex.

Thermal Rearrangement (The "Melt"): Heat the solvent-free residue to 120°C in an oil bath.

Maintain this temperature for 4 hours. This high-energy step drives the acyl group from the

oxygen to the ortho-carbon (3-position).

Quench: Cool the reaction mass to room temperature. Add crushed ice/water (300 mL)

slowly to decompose the titanium complex.

Extraction: Extract the aqueous mixture with Dichloromethane (3 x 100 mL).

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Isolation: Distill the residue under reduced pressure or recrystallize from ligroin/hexane to

obtain the product.

Expected Yield: 80–85% Key Quality Attribute: Absence of 5-propionyl isomer (checked via ¹H

NMR).

Synthesis Pathway B: Classical Fries
Rearrangement
This method involves two discrete steps. It is useful if TiCl₄ handling is not feasible, though it

often requires more rigorous purification to remove the 5-isomer.

Logic Flow
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Figure 2: Two-step classical Fries rearrangement workflow.

Detailed Protocol
Step 1: Synthesis of Methyl 2-propionyloxybenzoate
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Mix Methyl Salicylate (1.0 eq) and Propionyl Chloride (1.2 eq) in Toluene.

Add a catalytic amount of Pyridine or Dimethylaniline.

Reflux for 3 hours until HCl evolution ceases.

Wash with dilute HCl, then NaHCO₃. Evaporate solvent to get the O-acylated intermediate.

Step 2: Aluminum Chloride Rearrangement

Place Methyl 2-propionyloxybenzoate (20.8 g, 0.1 mol) in a flask.

Add anhydrous Aluminum Chloride (AlCl₃) (16.0 g, 0.12 mol) in portions. The mixture will turn

into a paste.

Heat the mixture slowly to 130–140°C. The mass will become liquid and evolve HCl gas.

Maintain temperature for 2 hours. Note: High temperature favors the ortho (3-)

rearrangement over the para (5-) rearrangement.

Cool and quench with ice/HCl.

Extract with Chloroform.[1]

Critical Purification: The crude product will contain both 3-propionyl and 5-propionyl isomers.

Separation is best achieved via steam distillation (the 3-isomer is steam volatile due to

intramolecular H-bonding; the 5-isomer is not) or fractional crystallization from Ligroin [2].

Analytical Validation
To validate the synthesis, compare the isolated product against these spectral expectations:

¹H NMR (CDCl₃, 400 MHz):

δ 11.5–12.0 ppm: Singlet (1H), Chelated Phenolic –OH (Downfield shift confirms 3-

substitution and H-bonding with ketone).

δ 7.8–8.1 ppm: Multiplets (Aromatic protons).
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δ 3.9 ppm: Singlet (3H), Methyl ester (–COOCH₃).

δ 2.9 ppm: Quartet (2H), Propionyl –CH₂–.

δ 1.2 ppm: Triplet (3H), Propionyl –CH₃.

IR Spectroscopy:

1680 cm⁻¹: Ketone C=O (conjugated).

1730 cm⁻¹: Ester C=O.

2800–3200 cm⁻¹: Broad OH stretch (often weak due to chelation).

Safety & Handling
Titanium Tetrachloride (TiCl₄): Violently reactive with water, releasing HCl gas. Handle only

under inert atmosphere (N₂/Ar). Use dry syringes and glassware.

Carbon Disulfide (CS₂): Extremely flammable (flash point -30°C) and neurotoxic. Use in a

high-efficiency fume hood. If possible, substitute with Dichloromethane (DCM) for the low-

temperature steps, ensuring solvent is removed before the high-temperature melt.

Aluminum Chloride (AlCl₃): Corrosive solid; reacts exothermically with moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

